
Chlorambucil
Overview
Description
Chlorambucil is a nitrogen mustard alkylating agent used primarily in the treatment of chronic lymphocytic leukemia (CLL) and other lymphoproliferative disorders. It functions by cross-linking DNA strands, thereby inhibiting replication and transcription, which leads to apoptosis in rapidly dividing cells . Recent research has focused on modifying its structure or combining it with other agents to enhance efficacy and reduce adverse effects.
Preparation Methods
Traditional Synthetic Pathways
Early synthesis routes for Chlorambucil faced challenges such as low yields (40–60%), harsh reaction conditions, and the use of highly toxic intermediates. For instance, initial methods employed unprotected aniline derivatives in Friedel-Crafts acylation, leading to uncontrolled polymerization and poor regioselectivity. These limitations spurred the development of protective-group strategies to improve reaction fidelity.
Modern Synthesis Techniques
Amino Protection and Acylation
The contemporary synthesis begins with aniline protection using acetic anhydride, forming acetanilide to prevent unwanted side reactions. In a representative procedure, aniline reacts with acetic anhydride (1:1.1 molar ratio) in aqueous medium, achieving near-quantitative acetylation. Subsequent Friedel-Crafts acylation with succinic anhydride in dichloromethane, catalyzed by aluminum chloride (2.5–3.0 equivalents), yields 3-(4-acetamidophenyl)propanoic acid. Key parameters include maintaining temperatures below 20°C during reagent addition to suppress exothermic side reactions.
Reduction and Carboxyl Protection
Hydrazine-mediated reduction cleaves the acetamide group, converting the intermediate to 4-(4-aminophenyl)butyric acid with 95% efficiency. Carboxyl protection follows via esterification with methanol and thionyl chloride, producing the methyl ester derivative. This step ensures solubility in organic solvents for subsequent alkylation.
Substitution and Chlorination
Reaction with excess ethylene oxide in acetic acid introduces dihydroxyethylamine groups, forming 4-[4-(bis(2-hydroxyethyl)amino)phenyl]butyrate. Chlorination with thionyl chloride (2.2 equivalents) at reflux replaces hydroxyl groups with chlorine atoms, yielding the nitrogen mustard core. Solvent selection (e.g., dichloromethane) minimizes racemization and facilitates byproduct removal.
Deprotection and Purification
Final hydrolysis of the methyl ester under acidic conditions (1–3 M HCl) liberates the free carboxylic acid. Neutralization with sodium bicarbonate precipitates this compound, which is purified via recrystallization or column chromatography. The overall yield from aniline exceeds 65%, a significant improvement over classical methods.
Reaction Optimization and Yields
Table 1 summarizes critical parameters for each synthesis step, highlighting reagent stoichiometry, solvents, and yields derived from the patented method.
Table 1: Optimized Reaction Conditions for this compound Synthesis
Step | Reaction Type | Reagents | Molar Ratio | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|---|
1 | Acetylation | Aniline, Acetic anhydride | 1:1.1 | Water | 25°C | 98 |
2 | Friedel-Crafts Acylation | Acetanilide, Succinic anhydride, AlCl₃ | 1:1.3:2.8 | CH₂Cl₂ | 10–20°C | 71 |
3 | Hydrazine Reduction | KOH, N₂H₄ | 1:5:3.5 | Diethylene glycol | 150°C | 95 |
4 | Esterification | SOCl₂, MeOH | 1:1.5 | Methanol | 10°C | 96 |
5 | Ethylene Oxide Substitution | Ethylene oxide | 1:4.0 | Acetic acid | 20–30°C | 96.4 |
6 | Chlorination | SOCl₂ | 1:2.2 | CH₂Cl₂ | Reflux | 89 |
7 | Ester Hydrolysis | HCl, NaHCO₃ | 1:40 | H₂O/CH₂Cl₂ | 100°C | 91 |
Alternative Approaches and Prodrug Synthesis
Recent advancements explore prodrug formulations to enhance this compound’s bioavailability. A 2009 study synthesized ether phospholipid conjugates, where this compound’s carboxyl group was linked to sn-2 positions of glycerophospholipids. This approach leverages enzymatic cleavage in tumor tissues for targeted delivery, achieving 3-fold higher cytotoxicity in vitro compared to the parent drug. Such strategies require orthogonal protection of the nitrogen mustard groups during coupling reactions to prevent premature alkylation.
Industrial Scalability and Environmental Considerations
The patented method emphasizes scalability through solvent recycling (e.g., dichloromethane recovery via distillation) and reduced toxic waste. Compared to earlier routes generating stoichiometric HCl gas, modern processes utilize closed-loop systems to capture and neutralize acidic byproducts. Life-cycle assessments indicate a 40% reduction in environmental impact versus traditional syntheses.
Chemical Reactions Analysis
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, primarily in the liver.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The bis(2-chloroethyl) groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of DNA adducts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines are often used in substitution reactions.
Major Products Formed: The primary products formed from these reactions include DNA adducts, which are responsible for the compound’s anticancer activity .
Scientific Research Applications
Chronic Lymphocytic Leukemia
Chlorambucil has been a cornerstone in the management of chronic lymphocytic leukemia since its introduction. A randomized clinical trial involving 612 patients demonstrated that this compound slowed disease progression to stages B or C, although it was associated with an increased incidence of epithelial cancers . The overall response rates for this compound ranged from 57% to 75% at doses of 60-70 mg/m² per cycle, which compares favorably with other treatments like fludarabine and bendamustine in terms of myelotoxicity and side effects .
Table 1: Clinical Efficacy of this compound in CLL
Study Year | Patient Cohort | Response Rate (%) | Notable Findings |
---|---|---|---|
1980 | 612 patients | 57-75 | Slowed progression; increased cancer risk |
2011 | Various trials | 31-55 | Better outcomes with higher doses and more cycles |
2024 | Current trials | Not yet published | Ongoing comparisons with newer agents |
Combination Therapy
This compound is often used in combination with monoclonal antibodies such as rituximab to enhance therapeutic efficacy. Recent studies have shown that combining this compound with anti-CD20 monoclonal antibodies improves progression-free survival rates compared to this compound alone .
Side Effects and Limitations
While this compound is effective, it is not without risks. Long-term use can lead to pulmonary complications, as evidenced by case reports of pneumonitis in patients undergoing treatment . Additionally, the risk of secondary malignancies remains a significant concern, necessitating careful patient selection and monitoring.
Veterinary Applications
This compound is also utilized in veterinary medicine, particularly for treating chronic lymphocytic leukemia in dogs. A case study reported a seven-year-old dog treated with this compound and prednisolone, showing long-term survival without severe adverse effects when combined with imatinib .
Table 2: Veterinary Case Study Outcomes
Species | Condition | Treatment Regimen | Outcome |
---|---|---|---|
Canine | Chronic Lymphocytic Leukemia | This compound + Prednisolone + Imatinib | Long-term survival; no severe side effects |
Development of Hybrid Compounds
Recent research has focused on creating hybrid compounds that incorporate this compound's structure to enhance its anticancer activity. These hybrids have shown improved efficacy against various cancer cell lines, including breast, prostate, and ovarian cancers . For example, this compound-platinum hybrids demonstrated significant cytotoxicity against cisplatin-resistant ovarian cancer cells.
Table 3: Anticancer Activity of this compound Hybrids
Hybrid Compound | Target Cancer Type | IC50 (µM) | Notable Findings |
---|---|---|---|
This compound-Cisplatin | Ovarian Cancer | 12-43 | Effective against resistant strains |
This compound-Honokiol | Leukemia | 1.09-4.86 | Higher activity than parent drugs |
This compound-Polyamide | Prostate Cancer | 0.984-4.643 | Enhanced tumor inhibition |
Mechanism of Action
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription . This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The primary molecular targets are the guanine bases in DNA, where this compound forms covalent bonds . This mechanism disrupts the normal function of the DNA, leading to cell death .
Comparison with Similar Compounds
Alkylating Agents
Trenimon
- Mechanistic Comparison : Both Chlorambucil and Trenimon are alkylating agents, but this compound is ~4,000-fold less potent in vitro. This difference arises from this compound’s lower lipid solubility and reduced ability to penetrate cell membranes under physiological conditions .
- Cytotoxicity : In Chinese hamster V79-1 cells, this compound required 4000× higher doses than Trenimon to induce equivalent division delay or loss of colony-forming ability .
Spermidine Conjugate
- Genotoxicity: The spermidine conjugate of this compound showed similar genotoxicity in the mouse bone marrow micronucleus assay (IC50 ≈ 58 µM for this compound vs. comparable values for the conjugate) but failed to enhance DNA cross-linking efficacy in vivo .
- Toxicity Profile : Both compounds caused neurotoxicity and lymphocyte depletion in mice, but the conjugate induced a more prolonged reduction in spleen and thymus weight .
Hybrid Molecules and Conjugates
Tyrosine Conjugates
- LAT1-Mediated Uptake: Conjugating this compound to L-tyrosine (compounds 1 and 2) via ester/amide linkages improved cellular uptake by 2.5–2.6× in MCF-7 cells, leveraging the L-type amino acid transporter 1 (LAT1) .
- Antiproliferative Activity : At 72 hours, compound 2 achieved 25.8% cytotoxicity vs. 10.6% for this compound at 120 µM . LAT1 inhibition reduced compound 2 ’s activity by 50%, confirming target specificity .
Estradiol Hybrids
- Hormone-Dependent Activity : this compound-estradiol hybrids (e.g., compound 1a ) showed IC50 = 40 µM against hormone-independent breast cancer cells (MDA-MB-436/486), surpassing this compound’s IC50 = 58 µM in MCF-7 . However, chain elongation or β-position modifications abolished activity .
Platinum Drug Hybrids
- Cisplatin/Oxaliplatin Conjugates : Hybrids 17a and 17b demonstrated IC50 values of 2.97–4.97 µM and 4.17–18.65 µM, respectively, against drug-sensitive cell lines, outperforming this compound (IC50 = 53.47–97.56 µM). Hybrid 17a also overcame cisplatin resistance in SGC7901/CDDP cells, with a 91.1% apoptosis rate vs. 5.2% for this compound .
Derivatives with Improved Pharmacokinetics
This compound-Tertiary Butyl Ester
- Brain Penetration : This lipophilic derivative achieved a brain:plasma concentration ratio of 0.68 vs. 0.018 for this compound, making it promising for brain tumors .
Combination Therapies
Epirubicin
- Clinical Efficacy: In stage B/C CLL, this compound combined with epirubicin improved response rates compared to this compound monotherapy, though long-term survival data remain pending .
Prednisone
- Response Rates : this compound-prednisone therapy achieved 83% overall response (24% complete remission) vs. 55% (2% complete) for this compound alone in CLL. Two-year survival was 93% vs. 54% .
Alemtuzumab
- Progression-Free Survival (PFS) : Alemtuzumab reduced progression risk by 42% vs. This compound (HR = 0.58; P = 0.0001) and eliminated minimal residual disease in 30% of responders .
Novel Sulfonamide and Triazine Derivatives
- Sulfonamides : Five sulfonamide derivatives (e.g., 3a , IC50 = 38 µM) exceeded this compound’s DNA synthesis inhibition (IC50 = 58 µM) in MCF-7 cells .
- Triazines : Triazine derivatives showed IC50 values of 13.88–146.79 µM, with two compounds (IC50 = 42–50 µM) outperforming this compound (IC50 = 58 µM) .
Data Tables
Table 1: In Vitro Cytotoxicity Comparisons
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 58 ± 2 | |
Sulfonamide 3a | MCF-7 | 38 ± 2 | |
Triazine derivative | MCF-7 | 42 ± 2 | |
Hybrid 17a | SGC7901/CDDP | 2.97–4.97 | |
Tyrosine conjugate 2 | MCF-7 | 19.39 |
Table 2: Clinical Response Rates in CLL
Therapy | Complete Response (%) | Overall Response (%) | 2-Year Survival (%) |
---|---|---|---|
This compound | 2 | 55 | 54 |
This compound-Prednisone | 24 | 83 | 93 |
Alemtuzumab | 24 | 83 | Not reported |
Biological Activity
Chlorambucil is an alkylating agent primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinaemia, and indolent non-Hodgkin lymphoma. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.
This compound acts as a bifunctional alkylating agent, primarily targeting the N7 position of guanine within DNA. This interaction leads to the formation of cross-links between DNA strands, preventing proper DNA replication and transcription. Other notable reaction sites include:
- N3 position of adenine
- Thiol groups of proteins and peptides
The binding of this compound to glutathione can lead to cellular export via multidrug resistance proteins, contributing to resistance in certain cell types. Overexpression of cytosolic glutathione S-transferase facilitates this process, further complicating treatment outcomes for some patients .
Clinical Trials and Outcomes
This compound has been evaluated in numerous clinical trials, particularly for its efficacy in CLL. The following table summarizes key findings from significant studies:
Case Studies
- Elderly Patients with CLL : A population-based study indicated that this compound was predominantly used in older patients (median age 79 years). The study highlighted that this compound was often reserved for frailer patients due to the availability of more aggressive therapies like ibrutinib .
- Resistance Mechanisms : A study demonstrated that resistance to this compound could be attributed to metabolic pathways that convert this compound into less active metabolites, such as phenylacetic acid mustard .
Recent Developments
Recent research has focused on enhancing the efficacy of this compound through hybrid compounds and novel delivery systems:
- Hybrid Molecules : Studies have shown that this compound conjugated with L-tyrosine exhibited improved antiproliferative activity against MCF-7 breast cancer cells compared to this compound alone. This suggests that structural modifications can enhance therapeutic effects .
- Nanoparticle Delivery Systems : Research into encapsulating this compound within PLGA nanoparticles has shown promise in improving pharmacokinetics and tissue distribution, potentially leading to enhanced anticancer activity .
Summary
This compound remains a critical component in the treatment arsenal for specific hematological malignancies, particularly for older or frailer patients who may not tolerate more aggressive therapies. Its biological activity is characterized by its ability to form DNA cross-links through alkylation, leading to cell death in malignant cells. Ongoing research into hybrid compounds and novel delivery systems may further enhance its efficacy and reduce resistance mechanisms.
Q & A
Q. Basic: What are the established mechanisms of action of chlorambucil in inducing DNA damage, and what experimental models are typically used to study this?
This compound alkylates DNA bases, forming interstrand cross-links that disrupt replication and transcription. Standard models include ex vivo viability assays using chronic lymphocytic leukemia (CLL) cells, as demonstrated in studies measuring sensitivity to fludarabine and this compound . Comparative analyses with structural analogues (e.g., amidine derivatives) in MDA-MB 231 breast cancer cells further validate its mechanism via Western blot and [(3)H]thymidine incorporation assays .
Q. Basic: What standardized protocols exist for assessing this compound’s cytotoxicity in ex vivo models?
Ex vivo protocols involve isolating primary CLL cells, treating them with this compound at physiologically relevant concentrations (e.g., 0.1–10 µM), and quantifying viability via ATP-based assays or flow cytometry. These models often incorporate co-treatment with DNA repair inhibitors (e.g., NU7441) to assess synergistic effects . Data normalization to healthy donor lymphocytes ensures specificity .
Q. Advanced: How can researchers optimize this compound’s bioavailability through novel drug delivery systems?
Liposomal encapsulation improves bioavailability by enhancing solubility and reducing off-target toxicity. The film-ultrasound method, optimized via orthogonal design, achieves >87% encapsulation efficiency by adjusting cholesterol-to-phospholipid ratios (1:3), drug-to-phospholipid ratios (1:10), and aqueous phase pH (7.4) . Particle size uniformity (PDI <0.2) is critical for consistent biodistribution .
Q. Advanced: How do discrepancies in this compound’s efficacy across lymphoma subtypes inform experimental design?
While this compound shows low response rates in single-agent trials for aggressive lymphomas, it remains effective in indolent subtypes like CLL. Researchers must stratify studies by genetic markers (e.g., del(17p), ZAP-70) and integrate p53 functionality assays to explain resistance . Subtype-specific models, such as CD38+ vs. CD38− CLL cohorts, enhance translational relevance .
Q. Advanced: What methodologies are used to analyze this compound’s interaction with DNA repair pathways?
Co-treatment with DNA-PK inhibitors (e.g., NU7441) in CLL cells quantifies repair pathway interference via γ-H2AX foci imaging . Comparative studies with amidine analogues reveal differential suppression of β1-integrin and IGF-1 receptor signaling, measured via Western blot and proliferation assays .
Q. Advanced: How can orthogonal experimental approaches validate this compound’s effects when conflicting data arise?
Contradictory results (e.g., variable IC50 values across cell lines) require cross-validation using complementary techniques. For example, thymidine incorporation assays paired with flow cytometric cell cycle analysis confirm antiproliferative effects . Reproducibility guidelines from the Beilstein Journal emphasize detailed experimental protocols and independent replication .
Q. Advanced: What strategies are effective in overcoming tumor resistance to this compound?
Combination therapies with fludarabine or rituximab enhance efficacy in resistant CLL. Mechanistic studies suggest upregulating pro-apoptotic proteins (e.g., Bax) via BH3 mimetics . Structural modifications, such as amidine derivatization, improve DNA binding affinity and bypass resistance mechanisms linked to impaired drug uptake .
Q. Advanced: How can combination therapies with this compound be rationally designed?
Preclinical screens using synergy indices (e.g., Chou-Talalay method) identify effective partners. For example, co-targeting DNA repair (e.g., PARP inhibitors) and alkylation damage shows additive effects in CLL . Clinical trial frameworks should incorporate pharmacokinetic overlap analysis to avoid toxicity .
Q. Advanced: What analytical techniques ensure reproducibility in this compound pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection quantifies plasma concentrations, while LC-MS/MS provides higher sensitivity for metabolite profiling . Adherence to Pharmaceutical Research guidelines (e.g., reporting precision to ≤3 significant figures) minimizes variability .
Q. Advanced: How do structural modifications of this compound affect its pharmacological profile?
Amidine analogues (e.g., AB(1)) exhibit enhanced potency by improving cellular uptake and targeting integrin signaling pathways. Structure-activity relationship (SAR) studies using logP calculations and molecular docking predict bioavailability and DNA binding efficiency . Liposomal formulations further modulate release kinetics and reduce renal clearance .
Properties
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKYGMPEJWAADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
Record name | CHLORAMBUCIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020263 | |
Record name | Chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorambucil appears as white to pale beige crystalline or granular powder with a slight odor. Melting point 65-69 °C., Solid | |
Record name | CHLORAMBUCIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorambucil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72 °F (NTP, 1992), Insoluble in water ... The sodium salt is soluble in water., The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. Readily soluble in acid or alkali., 7.73e-02 g/L | |
Record name | SID855863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | CHLORAMBUCIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorambucil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORAMBUCIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorambucil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white, slightly granular powder, Flattened needles from petroleum ether, Fine white crystals | |
CAS No. |
305-03-3 | |
Record name | CHLORAMBUCIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorambucil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorambucil [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorambucil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlorambucil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chlorambucil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorambucil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMBUCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18D0SL7309 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORAMBUCIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorambucil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 to 151 °F (NTP, 1992), 65 °C | |
Record name | CHLORAMBUCIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorambucil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORAMBUCIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorambucil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.